molecular formula C17H18N2O3S B2963770 N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide CAS No. 922079-54-7

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B2963770
CAS No.: 922079-54-7
M. Wt: 330.4
InChI Key: CPKDUWOGQNMTTB-UHFFFAOYSA-N
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Description

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a synthetic organic compound featuring a benzofuran moiety linked to a 1,3-thiazole ring, which is further functionalized with a pivalamide group. This structure places it within a class of heterocyclic compounds of significant interest in medicinal chemistry research . The 1,3-thiazole core is a privileged scaffold in drug discovery, known to be a key structural component in molecules with a broad spectrum of documented biological activities. These include antimicrobial, antitumor, anti-inflammatory, and antioxidant properties, making thiazole derivatives a fertile area for the development of new therapeutic agents . The specific research applications and mechanism of action for this compound require further investigation by qualified researchers. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-17(2,3)15(20)19-16-18-12(9-23-16)14-8-10-7-11(21-4)5-6-13(10)22-14/h5-9H,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKDUWOGQNMTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC3=C(O2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide typically involves multiple steps, including the formation of the benzofuran and thiazole rings, followed by their coupling and subsequent functionalization. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound’s structure can be dissected into three key regions:

Thiazole ring : A five-membered heterocycle with nitrogen and sulfur atoms.

4-Substituent : 5-Methoxybenzofuran, a fused bicyclic system with methoxy and furan groups.

2-Substituent : 2,2-Dimethylpropanamide, a bulky tertiary amide.

Comparison Table of Structural Analogs

Compound Name Thiazole Substituent Amide Type Key Properties/Activities Reference
Target Compound 4-(5-Methoxybenzofuran-2-yl) 2,2-Dimethylpropanamide Structural focus; inferred stability from pivalamide group N/A
N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide 4-(Chromen-3-yl) Acetamide Intermediate for benzothiazepine synthesis
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-Methylphenyl) 2-Phenoxybenzamide 129.23% plant growth modulation (p<0.05)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Chloro 2,4-Difluorobenzamide Inhibits PFOR enzyme in anaerobic organisms
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide 4-(Aminomethyl) 2,2-Dimethylpropanamide Similar amide; potential for derivatization

Key Comparisons

Thiazole 4-Substituent
  • 5-Methoxybenzofuran vs.
  • Aromatic vs. Aliphatic Substituents: The 4-methylphenyl group () introduces hydrophobicity, while the aminomethyl group () offers a site for further functionalization.
Amide Group Variations
  • 2,2-Dimethylpropanamide (Pivalamide) : Bulkier than acetamide () or benzamide (), likely reducing enzymatic degradation and improving pharmacokinetics .
  • Electron-Withdrawing Substituents : The 2,4-difluorobenzamide in may enhance reactivity toward nucleophilic targets.

Predicted Properties :

  • Solubility : Lower aqueous solubility than acetamide analogs due to the hydrophobic benzofuran and pivalamide groups.
  • Melting Point: Likely higher than simpler thiazoles (e.g., ’s aminomethyl derivative) due to increased molecular rigidity.

Biological Activity

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing research findings regarding its biological activity, including antitumor and antimicrobial properties.

Chemical Structure and Properties

The compound is characterized by a complex structure comprising a benzofuran moiety, a thiazole ring, and an amide functional group. Its molecular weight is approximately 439.9 g/mol with a calculated logP value indicating significant lipophilicity (XLogP3-AA = 5.1) .

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit notable antitumor activity. For instance, compounds containing benzimidazole and benzothiazole nuclei have been evaluated for their efficacy against various cancer cell lines. Specifically, compounds derived from these structures demonstrated significant cytotoxic effects on human lung cancer cell lines including A549, HCC827, and NCI-H358 .

Case Study: Antitumor Evaluation

A study evaluating the cytotoxicity of newly synthesized compounds found that certain derivatives showed high potential in 2D cell culture assays compared to 3D models. For example, compound 5 demonstrated an IC50 value of 6.26 μM against HCC827 cells in 2D assays but exhibited reduced efficacy in 3D cultures (IC50 = 20.46 μM) . This trend suggests that while the compound has promising antitumor properties, further optimization is required to enhance its effectiveness in more physiologically relevant models.

Antimicrobial Activity

In addition to its antitumor properties, the compound's potential antimicrobial activity has also been explored. Research has shown that various derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds tested against Staphylococcus aureus and Escherichia coli displayed varying degrees of inhibition .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 1Staphylococcus aureus32 µg/mL
Compound 2Escherichia coli64 µg/mL
Compound 3Staphylococcus aureus16 µg/mL

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that similar compounds may interact with DNA through intercalation or groove binding . This interaction could inhibit cellular proliferation by disrupting normal DNA functions.

Q & A

Q. What are the recommended synthetic routes for preparing N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide, and how can reaction yields be optimized?

The synthesis of thiazole-containing compounds often involves coupling reactions between substituted thiazol-2-amines and acylating agents. For example, a general method involves reacting 2-amino-5-aryl-thiazoles (e.g., 4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine) with chloroacetyl chloride or pivaloyl chloride derivatives in the presence of triethylamine as a base ( ). Key parameters for optimization include:

  • Temperature control (20–25°C for acylation to avoid side reactions).
  • Solvent selection (dioxane or ethanol-DMF mixtures improve solubility and recrystallization yields).
  • Purification via recrystallization or column chromatography to achieve >80% purity ().

Q. How can structural characterization of this compound be performed to confirm its identity?

A combination of spectroscopic and crystallographic techniques is essential:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions (e.g., methoxybenzofuran and dimethylpropanamide groups). For example, the methoxy group typically resonates at ~3.8 ppm in 1H^1H NMR, while thiazole protons appear as singlets ().
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths and angles, especially for verifying the planar geometry of the benzofuran-thiazole core ().

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Screen for COX/LOX inhibition using enzymatic assays or cell-based models. Thiazole derivatives often exhibit anti-inflammatory activity ():

  • COX inhibition : Measure IC50_{50} values against COX-1/COX-2 isoforms using stably transfected cell lines (e.g., IC50_{50} ~9–12 mM for related compounds) ().
  • Anti-inflammatory models : Utilize the dorsal air pouch model to assess in vivo efficacy ().

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data or crystallographic refinement?

Discrepancies in NMR or crystallographic results (e.g., unexpected proton coupling or non-planar geometry) can arise from dynamic effects or crystal packing. Strategies include:

  • DFT calculations : Compare theoretical NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate assignments ().
  • Hydrogen-bond analysis : Use SHELXH or Mercury software to identify intermolecular interactions (e.g., N–H···N or C–H···O bonds) that influence crystal symmetry and stability ().

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with improved potency?

Key modifications to enhance bioactivity:

  • Benzofuran substitution : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to modulate electronic effects on thiazole ring reactivity ().
  • Thiazole core : Replace dimethylpropanamide with bulkier acyl groups (e.g., pivaloyl) to improve metabolic stability ().
  • Hybrid scaffolds : Combine with pyrrolo[2,3-d]pyrimidine moieties to target multiple pathways ().

Q. How can synthetic impurities or degradation products be identified and quantified?

Employ LC-MS/MS or HPLC-DAD with the following protocols:

  • Column : C18 reversed-phase, gradient elution (water/acetonitrile + 0.1% formic acid).
  • MS detection : Monitor for common impurities like unreacted 5-methoxybenzofuran precursors (m/z ~190) or hydrolyzed amide byproducts ().

Q. What strategies optimize crystallization for high-resolution X-ray studies?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) or methanol-water mixtures to promote slow crystal growth ().
  • Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during data collection ().

Methodological Considerations for Data Interpretation

Q. How to address low reproducibility in biological assays?

  • Platelet-based assays : Pre-treat blood samples with aspirin to suppress endogenous COX-1 activity ().
  • Dose-response curves : Use nonlinear regression models (e.g., GraphPad Prism) to account for variable potency across batches ().

Q. What statistical approaches validate crystallographic data quality?

  • R-factors : Aim for R1_1 < 0.05 and wR2_2 < 0.15 for high-resolution datasets ().
  • CCDC deposition : Cross-validate with entries in the Cambridge Structural Database for bond-length outliers ().

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